molecular formula C12H8F3NO2 B2685078 3-(Pyrrol-1-yl)-5-(trifluoromethyl)-benzoic acid CAS No. 276861-97-3

3-(Pyrrol-1-yl)-5-(trifluoromethyl)-benzoic acid

Cat. No.: B2685078
CAS No.: 276861-97-3
M. Wt: 255.196
InChI Key: JSZZBOWCXZQSMO-UHFFFAOYSA-N
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Description

3-(Pyrrol-1-yl)-5-(trifluoromethyl)-benzoic acid is a useful research compound. Its molecular formula is C12H8F3NO2 and its molecular weight is 255.196. The purity is usually 95%.
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Scientific Research Applications

Fluorescence-Switchable Luminogen

  • Application : A pyrrole-substituted benzoic acid has been identified as a fluorescence-switchable luminogen in the solid state. This compound functions as a rapid and sensitive fluorescent sensor for primary amine detection due to its ability to switch between dark and bright states through chemical fuming and heating processes (Han et al., 2013).

Lanthanide-Based Coordination Polymers

  • Application : Derivatives of benzoic acids have been used in the synthesis of lanthanide coordination compounds. These compounds display interesting photophysical properties, making them potential candidates for various applications in material science (Sivakumar et al., 2011).

Antibacterial and Antitubercular Agents

  • Application : Pyrrol-1-yl benzoic acid hydrazide analogs have shown promising results as potential antibacterial and antitubercular agents. Their effectiveness against various bacteria and Mycobacterium tuberculosis has been highlighted, indicating their potential use in medical research (Joshi et al., 2008).

Solid Thermo-Responsive Material

  • Application : The aryl-substituted pyrrole derivative, such as 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid, has been developed as a solid thermo-responsive material. Its fluorescence is controllable in the solid state, making it useful for temperature monitoring devices (Han et al., 2013).

Palladium and Platinum Complexes

  • Application : Pyridylpyrazol-1-ylmethyl benzoic acids have been used to create palladium and platinum complexes. These complexes have notable biological cytotoxicity, indicating potential applications in cancer research (McKay et al., 2016).

Antiinflammatory and Analgesic Agents

  • Application : Compounds like 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have been synthesized and evaluated for their antiinflammatory and analgesic activities. These compounds could serve as a basis for developing new therapeutic agents (Muchowski et al., 1985).

Hydrogen-Bonded Co-Crystal Structure

  • Application : The study of benzoic acid–pyrrolidin-1-ium-2-carboxylate co-crystals demonstrates their potential in crystallography and materials science. These crystals exhibit unique structural properties valuable for understanding molecular interactions (Chesna et al., 2017).

Conducting Polymers from Pyrrole

  • Application : Pyrrole-based monomers have been used to develop conducting polymers. These polymers exhibit low oxidation potentials, making them stable and useful in electronic applications (Sotzing et al., 1996).

Properties

IUPAC Name

3-pyrrol-1-yl-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)9-5-8(11(17)18)6-10(7-9)16-3-1-2-4-16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZZBOWCXZQSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-amino-5-(trifluoromethyl)benzoic acid (2.0 g) and 2,5-dimethoxytetrahydrofuran (1.52 ml) in a mixture of acetic acid (10 ml) and 1,4-dioxane (10 ml) was stirred at 100° C. for 2 hours. After cooling to room temperature, the mixture was concentrated and purified with column chromatography (silica gel, 50 ml, methanol:dichloromethane=10:90) to give crude solid. The solid was recrystallized from ethyl acetate (5.0 ml) and hexane (200 ml) to give 3-(pyrrol-1-yl)-5-(trifluoromethyl)-benzoic acid (1.72 g) as a powder.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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